molecular formula C11H10ClKN2O4 B12315572 Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate

Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate

Cat. No.: B12315572
M. Wt: 308.76 g/mol
InChI Key: KSYTWRCMQHNGDA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate is a chemical compound with the molecular formula C11H10ClKN2O4. It is known for its unique structure, which includes a carbamoyl group, a chlorophenyl group, and a formamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate typically involves the reaction of 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques such as recrystallization and filtration to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate include:

Uniqueness

What sets this compound apart from similar compounds is its specific chlorophenyl group, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H10ClKN2O4

Molecular Weight

308.76 g/mol

IUPAC Name

potassium;4-amino-2-[(4-chlorobenzoyl)amino]-4-oxobutanoate

InChI

InChI=1S/C11H11ClN2O4.K/c12-7-3-1-6(2-4-7)10(16)14-8(11(17)18)5-9(13)15;/h1-4,8H,5H2,(H2,13,15)(H,14,16)(H,17,18);/q;+1/p-1

InChI Key

KSYTWRCMQHNGDA-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CC(=O)N)C(=O)[O-])Cl.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.